![molecular formula C14H22N2O2 B010328 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate CAS No. 105601-20-5](/img/structure/B10328.png)
3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
概述
描述
准备方法
合成路线和反应条件: 利培酮的合成涉及多个步骤,从易获得且廉价的间羟基苯乙酮开始。 合成中的关键转化是直接不对称还原胺化,由铱-膦酰胺配体配合物催化 . 合成路线包括酯化、不对称还原胺化、N-二苯甲基脱保护以及最后的还原胺化步骤 .
工业生产方法: 在工业环境中,通常采用使用酒石酸衍生物进行外消旋体拆分的办法来生产对映体纯的利培酮 . 该方法确保了高化学纯度和光学纯度,使其适用于大规模生产 .
化学反应分析
反应类型: 利培酮会发生各种化学反应,包括氧化、还原和取代。 该化合物的结构使其能够在特定条件下参与这些反应 .
常见试剂和条件:
氧化: 利培酮可以在控制条件下使用过氧化氢或高锰酸钾等试剂进行氧化。
还原: 利培酮的还原可以使用硼氢化钠或氢化锂铝等还原剂进行。
主要生成产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成羟基化的衍生物,而还原可以生成胺衍生物 .
科学研究应用
Pharmacological Properties
Rivastigmine is classified as a non-competitive inhibitor of acetylcholinesterase, which leads to an increase in acetylcholine levels in the synaptic cleft. This mechanism is crucial for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients.
Therapeutic Applications
Rivastigmine is primarily used in the management of Alzheimer's disease and other dementias. Its efficacy has been demonstrated in several clinical trials, leading to its approval for medical use.
Clinical Use
- Alzheimer's Disease : Rivastigmine is indicated for mild to moderate Alzheimer's disease. Clinical studies have shown that it can slow cognitive decline and improve overall functioning in patients .
- Parkinson's Disease Dementia : It is also approved for treating dementia associated with Parkinson's disease, where similar cholinergic deficits are observed.
Synthesis Methodologies
The synthesis of Rivastigmine involves several chemical reactions that ensure high optical purity and yield. Various methods have been documented in patents and scientific literature.
Key Synthesis Steps
- Starting Materials : The synthesis typically begins with 3-(1-(dimethylamino)ethyl)phenol.
- Reagents Used : Common reagents include N-ethyl-N-methylcarbamoyl chloride and various solvents like dichloromethane.
- Reaction Conditions : The reactions are often conducted under inert conditions (e.g., nitrogen or argon atmosphere) to prevent unwanted side reactions .
Case Studies and Research Findings
Numerous studies have highlighted the effectiveness and safety profile of Rivastigmine in clinical settings:
- Efficacy in Alzheimer's Disease :
- Safety Profile :
- Comparative Studies :
作用机制
利培酮通过抑制乙酰胆碱酯酶和丁酰胆碱酯酶(负责分解乙酰胆碱的酶)发挥作用 . 通过抑制这些酶,利培酮增加了中枢神经系统中乙酰胆碱的浓度,从而增强了胆碱能神经传递 . 这种机制在阿尔茨海默病等以胆碱能功能缺陷为特征的疾病中尤其有益 .
类似化合物:
加兰他敏: 该化合物也抑制乙酰胆碱酯酶,并且对烟碱受体具有额外的变构调节作用.
乐记明(lecanemab): 一种新型的阿尔茨海默病治疗方法,其目标是淀粉样β蛋白斑块,而不是胆碱酯酶抑制.
利培酮的独特性: 利培酮对乙酰胆碱酯酶和丁酰胆碱酯酶的双重抑制机制使其区别于其他胆碱酯酶抑制剂 . 这种双重作用可能在某些患者群体中,特别是那些病情进展更快的患者中,提供额外的益处 .
相似化合物的比较
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.
Galantamine: This compound also inhibits acetylcholinesterase and has additional allosteric modulation effects on nicotinic receptors.
Leqembi (lecanemab): A newer treatment for Alzheimer’s disease that targets amyloid-beta plaques rather than cholinesterase inhibition.
Uniqueness of Rivastigmine: Rivastigmine’s dual inhibitory mechanism on both acetylcholinesterase and butyrylcholinesterase sets it apart from other cholinesterase inhibitors . This dual action may provide additional benefits in certain patient populations, particularly those with more aggressive disease progression .
生物活性
3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, commonly referred to as rivastigmine, is a carbamate derivative that has garnered significant attention in pharmacological research due to its potent biological activities, particularly as an inhibitor of cholinesterases. This article will explore the compound's biological activity, focusing on its mechanism of action, efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and its therapeutic implications.
Rivastigmine functions primarily as a reversible inhibitor of AChE and BChE, enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting these enzymes, rivastigmine increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic signaling is compromised.
Efficacy Data
Research indicates that rivastigmine exhibits a strong inhibitory effect on both AChE and BChE. The IC50 values for rivastigmine against these enzymes have been reported in various studies:
These values suggest that rivastigmine is more effective against BChE than AChE, highlighting its potential selectivity in therapeutic applications.
Case Studies and Clinical Applications
Rivastigmine has been extensively studied for its efficacy in treating Alzheimer's disease and other forms of dementia. Clinical trials have demonstrated that patients receiving rivastigmine exhibit improved cognitive function compared to those receiving placebo treatments.
- Clinical Trial Findings : In a randomized controlled trial involving patients with mild to moderate Alzheimer's disease, rivastigmine significantly improved cognitive scores on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo over a 24-week period .
- Long-term Efficacy : A study published in The New England Journal of Medicine reported that long-term treatment with rivastigmine resulted in sustained cognitive benefits over a period of 52 weeks, with minimal adverse effects .
Comparative Studies
Comparative studies have shown that rivastigmine has a more favorable safety profile compared to other cholinesterase inhibitors like donepezil and galantamine. Adverse effects such as gastrointestinal disturbances are common but generally manageable:
属性
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274453, DTXSID40861278 | |
Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105601-20-5 | |
Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。